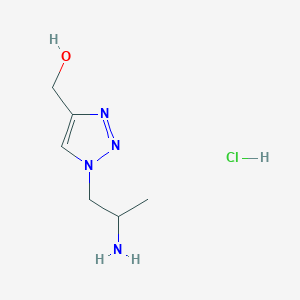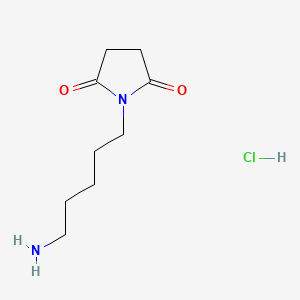
(1-(2-aminopropyl)-1H-1,2,3-triazol-4-yl)methanol hydrochloride
Vue d'ensemble
Description
The compound you mentioned is a derivative of aminopropyl and triazol, which are both common structures in organic chemistry. Aminopropyl refers to a propyl (three-carbon) chain with an amine group (-NH2), and triazol is a type of heterocyclic compound that contains a five-membered ring with three nitrogen atoms .
Synthesis Analysis
While specific synthesis methods for this compound were not found, similar compounds are often synthesized through multi-step reactions involving the formation of the triazole ring via click chemistry or other similar methods .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its specific structure. Amines are generally polar and can form hydrogen bonds, which could make this compound soluble in water .Applications De Recherche Scientifique
Triazole Derivatives in Drug Development and Biological Activities
Triazoles, including derivatives similar to the specified compound, have been extensively studied for their potential in drug development due to their diverse biological activities. The triazole core structure is a common motif in pharmaceuticals because of its stability and versatility in binding to various biological targets. Research has explored triazoles for their anti-inflammatory, antimicrobial, antimycobacterial, antitumoral, and antiviral properties, among others (Ferreira et al., 2013). Additionally, the use of amino-1,2,4-triazoles as raw materials in fine organic synthesis showcases their importance in producing pharmaceuticals, dyes, and agricultural products (Nazarov et al., 2021).
Triazoles in Material Science and Catalysis
The versatility of triazoles extends beyond biological applications into material science and catalysis. The click chemistry approach, utilizing azide-alkyne cycloaddition to synthesize triazole derivatives, is crucial for developing materials with specific properties and for bioconjugation in drug delivery systems (Kaushik et al., 2019). Moreover, advances in triazole synthesis have been directed towards eco-friendly procedures, indicating a growing emphasis on sustainability within this research domain (de Souza et al., 2019).
Environmental and Industrial Applications
Triazole derivatives also find applications in environmental and industrial contexts. For instance, they are studied for their role as corrosion inhibitors, offering protection to metals and alloys in aggressive media. This research area highlights the molecular design of triazole compounds to improve the efficiency and selectivity of corrosion protection strategies (Hrimla et al., 2021).
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
[1-(2-aminopropyl)triazol-4-yl]methanol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N4O.ClH/c1-5(7)2-10-3-6(4-11)8-9-10;/h3,5,11H,2,4,7H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVCBBIMCBFOIAQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN1C=C(N=N1)CO)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13ClN4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1-(2-aminopropyl)-1H-1,2,3-triazol-4-yl)methanol hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![Ethyl 5-[4-(Ethoxycarbonyl)phenyl]isoxazole-3-carboxylate](/img/structure/B1446791.png)




![Bis[2-[(oxo)diphenylphosphino]phenyl] Ether](/img/structure/B1446799.png)



